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Compound of Interest

Compound Name:
Octahydropyrano[4,3-

b]morpholine

Cat. No.: B12341045

Get Quote

Part 1: Strategic Analysis & Retrosynthesis
The Synthetic Challenge
The synthesis of octahydropyrano[4,3-b]morpholine requires the construction of a [4.4.0]

bicyclic system containing two heteroatoms (O, N) in the B-ring (morpholine) fused to an

oxygenated A-ring (pyran). The primary challenges are:

Regiocontrol: Ensuring the morpholine ring fuses across the C3-C4 bond of the pyran core.

Stereoselectivity: Controlling the cis vs. trans ring fusion. The cis-fused isomer is generally

thermodynamically preferred in similar 6,6-systems but requires specific precursors.

Scalability: Avoiding expensive transition metal catalysts in favor of robust nucleophilic

substitutions and reductions.

Retrosynthetic Logic
We employ a "Morpholinone Reduction Strategy". This approach builds the morpholine ring

step-wise via an amide intermediate (morpholinone), which is subsequently reduced. This
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method is superior to direct alkylation (e.g., using ethylene dibromide) because it prevents

over-alkylation (quaternary ammonium salt formation) and allows for the separation of

diastereomers at the stable lactam stage.

Pathway Overview:

Precursor: Tetrahydro-4H-pyran-4-one.

Functionalization: Conversion to 3-aminotetrahydro-4H-pyran-4-ol.

Annulation: Acylation with chloroacetyl chloride followed by base-mediated cyclization.

Reduction: Conversion of the lactam to the final amine.

Pathway Visualization
The following diagram illustrates the logical flow and critical intermediates.
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Caption: Synthetic workflow from pyranone precursor to the final bicyclic morpholine scaffold

via the morpholinone intermediate.

Part 2: Detailed Experimental Protocols
Protocol A: Preparation of the Amino-Alcohol Precursor
Target: 3-Aminotetrahydro-4H-pyran-4-ol

Rationale: The C3-amino, C4-hydroxy substitution pattern is essential for the [4,3-b] fusion.

Direct reductive amination of 3-ketotetrahydropyran is difficult; therefore, we proceed via the
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oxime or alpha-hydroxy ketone.

Reagents:

Tetrahydro-4H-pyran-4-one[1]

Isoamyl nitrite (for nitrosation) or Hydroxylamine HCl

Lithium Aluminum Hydride (LiAlH4) or Pd/C + H2

Solvents: Ethanol, THF

Step-by-Step:

Nitrosation: Dissolve tetrahydro-4H-pyran-4-one (100 mmol) in diethyl ether. Add catalytic

HCl. Dropwise add isoamyl nitrite (110 mmol) at 0°C. Stir for 4h to form the dihydro-2H-

pyran-3,4-dione-3-oxime.

Reduction: Suspend LiAlH4 (300 mmol) in dry THF (200 mL) under Argon. Cool to 0°C.[2][3]

[4]

Add the oxime solution dropwise (Caution: Exothermic).

Reflux for 12 hours. This reduces both the ketone and the oxime, yielding the 3-

aminotetrahydro-4H-pyran-4-ol.

Workup: Quench via Fieser method (Water, 15% NaOH, Water). Filter precipitate.[3]

Concentrate filtrate to obtain the amino-alcohol as a viscous oil (mixture of cis/trans

isomers).

Protocol B: Annulation to the Morpholinone (Lactam)
Target: Octahydropyrano[4,3-b]morpholin-3-one

Rationale: Using chloroacetyl chloride allows for the formation of a stable amide bond first,

anchoring the molecule for the subsequent intramolecular etherification (cyclization).

Reagents:
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Chloroacetyl chloride[2][3][5][6][7]

Triethylamine (Et3N) or aq. NaOH

Sodium Hydride (NaH, 60% dispersion)[8]

Solvent: Dichloromethane (DCM), THF

Step-by-Step:

Acylation: Dissolve 3-aminotetrahydro-4H-pyran-4-ol (50 mmol) in DCM (150 mL) with Et3N

(60 mmol). Cool to -10°C.

Add chloroacetyl chloride (55 mmol) dropwise over 30 mins. Maintain temp < 0°C to prevent

O-acylation.

Stir 2h at RT. Wash with water, brine, dry over Na2SO4. Evaporate to yield the 2-chloro-N-(4-

hydroxytetrahydro-2H-pyran-3-yl)acetamide.

Cyclization: Dissolve the crude acetamide in dry THF (200 mL). Cool to 0°C.[2][3][4]

Add NaH (100 mmol) in portions. (Note: 2 eq. required—one for the hydroxyl proton, one to

scavenge HCl).

Stir at RT for 1h, then warm to 50°C for 4h. The alkoxide attacks the alkyl chloride, closing

the ring.

Checkpoint: Monitor by TLC/LCMS. The product is the cyclic lactam.

Purification: Silica gel chromatography (EtOAc/MeOH gradient). This step often separates

the cis and trans lactam diastereomers.

Protocol C: Lactam Reduction to Final Scaffold
Target: Octahydropyrano[4,3-b]morpholine

Rationale: Lactams are robustly reduced to cyclic amines using Borane or Aluminum hydrides.

Step-by-Step:
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Dissolve the pure lactam (20 mmol) in dry THF (100 mL).

Add BH3·THF complex (1M, 60 mL) dropwise at 0°C.

Reflux for 4 hours.

Quench: Cool to 0°C. Carefully add MeOH (excess) to destroy borane.

Acid Hydrolysis: Add 6M HCl (20 mL) and reflux for 1h (breaks the boron-amine complex).

Isolation: Basify with NaOH to pH > 12. Extract with DCM (3x).

Salt Formation: Treat the organic layer with HCl in Dioxane to precipitate the

Octahydropyrano[4,3-b]morpholine hydrochloride salt for stable storage.

Part 3: Reagent Specifications & Optimization
Quantitative Data Table: Reagent Selection
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Reagent Role Equivalents
Critical
Parameter

Alternative

Chloroacetyl

Chloride

Linker /

Electrophile
1.1 eq

Temp < 0°C

during addition to

favor N-acylation

over O-acylation.

Chloroacetic

anhydride

NaH (60%)
Base for

Cyclization
2.0 - 2.5 eq

Must be

anhydrous.

Moisture kills the

reaction.

KOtBu

(Potassium tert-

butoxide)

LiAlH4 / BH3 Reducing Agent 3.0 eq

BH3 is milder

and

chemoselective;

LiAlH4 is

cheaper but

harsher.

Red-Al

Tetrahydro-4H-

pyran-4-one
Starting Material 1.0 eq

Purity >98%

required to avoid

purification

issues later.

-

Troubleshooting & Optimization
Stereochemistry: The cis-fused isomer is typically the major product if thermodynamic control

is allowed during the amino-alcohol formation. If the trans-isomer is required, use the

epoxide opening route (reacting 3,7-dioxabicyclo[4.1.0]heptane with ethanolamine), which

proceeds via anti-addition.

Hygroscopicity: The final morpholine free base is likely hygroscopic and may absorb CO2

from the air. Always store as the HCl or Oxalate salt.

O-Acylation Side Product: During Step B (Acylation), if the temperature rises, the hydroxyl

group may react. If this happens, treat the crude mixture with mild aqueous base

(K2CO3/MeOH) to selectively hydrolyze the ester before the NaH cyclization step.
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Commercial Building Block Verification:EnamineStore, Product EN300-124908
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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